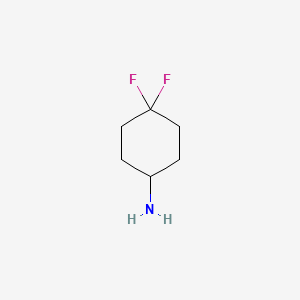

4,4-Difluorocyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorocyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOFXVWAFFJFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397244 | |

| Record name | 4,4-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458566-84-2 | |

| Record name | 4,4-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,4-Difluorocyclohexanamine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexanamine, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its biological activity as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1).

Core Properties

This compound is commercially available primarily as its hydrochloride salt, which enhances its stability and solubility in aqueous media.[1] The properties of both the free amine and its hydrochloride salt are summarized below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | This compound (Free Amine) | This compound Hydrochloride |

| CAS Number | 458566-84-2[2] | 675112-70-6[1] |

| Molecular Formula | C₆H₁₁F₂N[2] | C₆H₁₂ClF₂N[1][3] |

| IUPAC Name | 4,4-difluorocyclohexan-1-amine[2] | This compound hydrochloride |

| Synonyms | (4,4-difluorocyclohexyl)amine; 4,4-difluoro-cyclohexylamine[2] | (4,4-Difluorocyclohexyl)amine hydrochloride; 4,4-Difluorocyclohexylamine HCl[1] |

Table 2: Physicochemical Properties

| Property | This compound (Free Amine) | This compound Hydrochloride |

| Molecular Weight | 135.16 g/mol [2] | 171.62 g/mol [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | White to off-white crystalline solid[1] |

| Boiling Point | 141.2 °C at 760 mmHg[2] | 45-47 °C at 12 mmHg[3] |

| Melting Point | Not specified | 295 °C[3] |

| Density | 1.08 g/cm³[2] | Not specified |

| Flash Point | 41.9 °C[2] | Not specified |

| Solubility | Not specified | Soluble in water[1] |

| pKa (Predicted) | 9.86 ± 0.70[2] | Not applicable |

Table 3: Safety Information

| Hazard Information | This compound Hydrochloride |

| GHS Pictograms | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4,4-difluorocyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, followed by its in-situ reduction to the desired amine.

Experimental Workflow: Reductive Amination

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound via reductive amination of 4,4-difluorocyclohexanone.

Materials:

-

4,4-Difluorocyclohexanone

-

Ammonium acetate (or other ammonia source)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorocyclohexanone (1.0 eq) and dissolve it in anhydrous methanol.

-

Imine Formation: Add ammonium acetate (2-3 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) in portions. Caution: Addition may be exothermic and may generate gas.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by distillation under reduced pressure or by flash column chromatography on silica gel.

Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)

This compound hydrochloride is recognized as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is a key regulator of glucocorticoid metabolism, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.

The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the lumen of the endoplasmic reticulum. By inhibiting 11β-HSD1, compounds like this compound can modulate intracellular cortisol levels, which has therapeutic implications for metabolic disorders such as obesity and type 2 diabetes, as well as for inflammatory conditions.

Signaling Pathway of 11β-HSD1

This guide serves as a foundational resource for researchers engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation into the potential of this and related fluorinated compounds in the development of novel therapeutics.

References

A Technical Guide to the Physicochemical Properties of 4,4-Difluorocyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4,4-Difluorocyclohexanamine and its hydrochloride salt. The strategic introduction of geminal fluorine atoms onto the cyclohexyl ring can significantly influence key molecular properties relevant to drug design and development, such as pKa, lipophilicity, and metabolic stability. This document serves as a critical resource for researchers leveraging this scaffold in medicinal chemistry and materials science.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt, providing a foundational dataset for computational modeling, formulation development, and structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11F2N | [1] |

| Molecular Weight | 135.157 g/mol | [1] |

| Boiling Point | 141.2 °C at 760 mmHg | [1] |

| Melting Point | Not available | |

| Density | 1.08 g/cm³ | [1] |

| pKa (Predicted) | 9.86 ± 0.70 | [1] |

| LogP | 2.223 | [1] |

| Flash Point | 41.9 °C | [1] |

| Appearance | Not available | |

| Solubility | Not available |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H12ClF2N | [2] |

| Molecular Weight | 171.62 g/mol | [3] |

| Melting Point | 295 °C | [3][4] |

| Boiling Point | 45-47 °C at 12 mmHg | [3][4] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines standard protocols for key experiments.

Determination of Melting Point

Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: For compounds with boiling points at atmospheric pressure, a small amount of the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and the temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For high-boiling point liquids or to prevent decomposition, vacuum distillation is employed, and the boiling point is recorded at a specific reduced pressure.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of the compound that can dissolve in water at a given temperature.

Methodology: An excess amount of the solid compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

Objective: To determine the acid dissociation constant of the amine functional group.

Methodology: Potentiometric titration is a common method. A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at which half of the amine has been protonated.

Determination of Partition Coefficient (LogP)

Objective: To measure the lipophilicity of the compound.

Methodology: The shake-flask method is the classical approach. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate a general experimental workflow for compound characterization and a representative synthesis of a key precursor.

References

- 1. This compound|lookchem [lookchem.com]

- 2. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]

- 3. 4,4-Difluorocyclohexylamine hydrochloride | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE | 675112-70-6 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Difluorocyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluorocyclohexanamine is a fluorinated cyclic amine of significant interest in medicinal chemistry and drug development. The introduction of the gem-difluoro group at the 4-position of the cyclohexyl ring profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and basicity, which are critical parameters in drug design. A thorough understanding of its molecular structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and key experimental methodologies for the characterization of this compound.

Molecular Structure

The molecular structure of this compound consists of a cyclohexane ring substituted with an amino group (-NH₂) at the C1 position and two fluorine atoms at the C4 position. The presence of the gem-difluoro group introduces polarity and alters the electronic environment of the cyclohexane ring.

Key Structural Parameters (Theoretical)

Due to the lack of specific experimental data for this compound, the following structural parameters are theoretical estimates based on standard bond lengths and angles for similar molecules.

| Parameter | Value |

| Bond Lengths | |

| C-C (ring) | ~ 1.54 Å |

| C-N | ~ 1.47 Å |

| C-F | ~ 1.35 Å |

| C-H | ~ 1.09 Å |

| N-H | ~ 1.01 Å |

| Bond Angles | |

| C-C-C (ring) | ~ 111° |

| C-C-N | ~ 110° |

| F-C-F | ~ 105° |

| H-N-H | ~ 107° |

Conformational Analysis

Like cyclohexane, this compound exists predominantly in two interconverting chair conformations. The substituents (amino group and fluorine atoms) can occupy either axial (a) or equatorial (e) positions. The relative stability of these conformers is determined by steric and stereoelectronic effects.

The two primary chair conformations for this compound are:

-

Conformer A: Amino group in the equatorial position.

-

Conformer B: Amino group in the axial position.

The gem-difluoro group at the C4 position does not have distinct axial and equatorial conformers itself, but it influences the overall stability of the ring conformations.

Conformational Equilibrium

The equilibrium between the two chair conformations can be visualized as follows:

A simplified representation of the ring flip equilibrium. Note: Actual molecular models should be used for accurate visualization.

A Technical Guide to the Spectral Analysis of 4,4-Difluorocyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4,4-Difluorocyclohexanamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic techniques. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar fluorinated organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of analogous compounds such as 4,4-difluorocyclohexanone, fluorocyclohexanes, and various cyclohexylamines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 3.2 | Multiplet | 1H | H-1 (methine proton) |

| ~1.8 - 2.2 | Multiplet | 4H | H-2, H-6 (axial and equatorial) |

| ~1.5 - 1.8 | Multiplet | 4H | H-3, H-5 (axial and equatorial) |

| ~1.2 - 1.6 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shifts of the amine protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~120 - 125 (triplet, ¹JCF) | C-4 (gem-difluoro carbon) |

| ~48 - 52 | C-1 (carbon attached to nitrogen) |

| ~30 - 35 (triplet, ²JCF) | C-3, C-5 |

| ~25 - 30 | C-2, C-6 |

Note: The carbon attached to the fluorine atoms will exhibit a triplet due to C-F coupling. The carbons adjacent to the fluorinated carbon will also show coupling, typically as a triplet with a smaller coupling constant.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -90 to -110 | Multiplet |

Note: The chemical shift is relative to a standard such as CFCl₃. The multiplicity will be complex due to coupling with the adjacent protons.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretching (primary amine, two bands)[1][2][3] |

| 2850 - 2960 | Strong | C-H stretching (aliphatic) |

| 1580 - 1650 | Medium | N-H bending (scissoring)[3] |

| 1000 - 1250 | Strong | C-F stretching |

| 1020 - 1250 | Medium | C-N stretching (aliphatic amine)[3] |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 135 | [M]⁺ (Molecular Ion) |

| 118 | [M-NH₃]⁺ |

| 99 | [M-HF-NH₃]⁺ |

| 70 | [C₅H₁₀]⁺ (Cyclohexene fragment) |

Note: The fragmentation pattern will be influenced by the presence of the fluorine and amine groups, with characteristic losses of HF and NH₃.

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If the sample contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, with referencing to the solvent peak.

4. ¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Spectral Width: A wide range, typically around -250 to 50 ppm, should be set initially.

-

-

Processing: Similar to ¹H NMR, with referencing to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Neat Liquid (if applicable): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell for analysis.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions: Use a capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.

-

-

Direct Infusion Electrospray Ionization (ESI-MS):

-

Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Procedure: Infuse the sample solution directly into the ESI source at a constant flow rate. This method is useful for obtaining the molecular ion peak with minimal fragmentation.

-

2. Mass Analysis:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Parameters:

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Resolution: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and key fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a novel compound like this compound.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Solubility of 4,4-Difluorocyclohexanamine and its Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Difluorocyclohexanamine and its pharmaceutically relevant salt forms. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing the solubility of this compound, outlines detailed experimental protocols for its determination, and provides templates for the systematic presentation of acquired data. The strategic incorporation of gem-difluoro substitution on the cyclohexyl ring is known to modulate key properties such as lipophilicity and basicity, making a thorough understanding of its solubility profile essential for drug development.

Physicochemical Properties of this compound

Understanding the inherent properties of the free base and its common salt forms is the first step in predicting and analyzing its solubility behavior.

This compound (Free Base)

-

Molecular Formula: C₆H₁₁F₂N[1]

-

Molecular Weight: 135.16 g/mol [1]

-

Appearance: Assumed to be a liquid or low-melting solid at room temperature.

-

Predicted pKa: 9.86 ± 0.70[1]

-

Predicted LogP: 1.2 to 2.22[1]

This compound Hydrochloride (HCl Salt)

-

Solubility: Qualitatively described as soluble in water.[2][3] The hydrochloride form significantly enhances aqueous solubility compared to the free base.[2][3] One computational model predicts a water solubility of 1.13 mg/mL.

Principles of Solubility

The Impact of gem-Difluorination

The presence of the gem-difluoro group at the 4-position of the cyclohexane ring is a key structural feature that influences the molecule's solubility. Fluorine is highly electronegative and can alter the electron distribution within the molecule. This can:

-

Reduce Basicity (pKa): The strong electron-withdrawing effect of the fluorine atoms can lower the pKa of the amine group compared to its non-fluorinated analog.[6] This change in basicity directly affects the pH at which the molecule ionizes, a critical factor for aqueous solubility.[6]

-

Modulate Lipophilicity (LogP): Fluorine substitution often increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.[7][8] The effect of gem-difluorination on lipophilicity and aqueous solubility can be complex and is influenced by the overall molecular structure.[9]

pH-Dependent Solubility and Salt Formation

As a basic compound, the aqueous solubility of this compound is highly dependent on pH.

-

In acidic conditions (low pH): The amine group becomes protonated (R-NH₃⁺), forming a salt. These ionic species are generally much more soluble in polar solvents like water than the neutral free base.

-

In basic conditions (high pH): The molecule exists predominantly as the neutral free base (R-NH₂), which is less polar and thus less soluble in water but more soluble in non-polar organic solvents.

The formation of salts with various acids (e.g., HCl, HBr, H₂SO₄, H₃PO₄) is a common and effective strategy to increase the aqueous solubility and stability of amine-containing drugs.[10][11] The choice of the counter-ion can also influence the final properties of the salt, such as hygroscopicity and crystal form.

Caption: pH-dependent equilibrium of this compound.

Quantitative Solubility Data

Disclaimer: The following tables are templates for data presentation. Specific experimental values for this compound and its salts are not widely available in published literature and must be determined experimentally.

Table 1: Thermodynamic Solubility at 25°C

| Compound/Salt Form | Solvent | Solubility (mg/mL) | Solubility (µM) |

|---|---|---|---|

| Free Base | Water | ||

| pH 4.0 Buffer | |||

| pH 7.4 Buffer (PBS) | |||

| pH 9.0 Buffer | |||

| Ethanol | |||

| Hydrochloride | Water | ||

| pH 7.4 Buffer (PBS) | |||

| Hydrobromide | Water | ||

| pH 7.4 Buffer (PBS) | |||

| Sulfate | Water | ||

| pH 7.4 Buffer (PBS) | |||

| Phosphate | Water |

| | pH 7.4 Buffer (PBS) | | |

Table 2: Kinetic Solubility in Aqueous Buffer (pH 7.4) at 25°C

| Compound/Salt Form | Kinetic Solubility (µM) | Method |

|---|---|---|

| Free Base | Nephelometry / UV-Vis | |

| Hydrochloride | Nephelometry / UV-Vis | |

| Hydrobromide | Nephelometry / UV-Vis | |

| Sulfate | Nephelometry / UV-Vis |

| Phosphate | | Nephelometry / UV-Vis |

Experimental Protocols

To generate the data for the tables above, two primary types of solubility assays are recommended: a high-throughput kinetic assay for initial screening and a lower-throughput, "gold standard" thermodynamic (shake-flask) assay for definitive measurement.[12]

Caption: General workflow for solubility determination.

Protocol for Thermodynamic (Shake-Flask) Solubility

This method measures the equilibrium solubility of a compound and is considered the definitive standard.[7][11]

-

Preparation:

-

Prepare calibrated buffer solutions (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.0) and other solvents of interest (e.g., deionized water, ethanol).

-

-

Sample Addition:

-

Add an excess amount of the solid test compound (e.g., 2-5 mg of this compound or its salt) to a series of clear glass vials. The excess solid should be clearly visible.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

-

Equilibration:

-

Seal the vials tightly.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the same temperature for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or µM, accounting for any dilution factors. The experiment should be performed in triplicate for each compound and solvent.

-

Protocol for Kinetic Solubility

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[2][6] It measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.

-

Preparation:

-

Prepare a high-concentration stock solution of each test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Fill the wells of a 96-well microplate with the desired aqueous buffer (e.g., 200 µL of PBS, pH 7.4).

-

-

Compound Addition:

-

Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the microplate wells. This creates a final DMSO concentration of ~1%.

-

-

Incubation:

-

Seal the plate and shake it gently for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

-

Detection and Quantification:

-

Measure the turbidity or precipitation in each well using a nephelometer (light scattering) or a UV-Vis plate reader.

-

Alternatively, for a more precise measurement, use a 96-well filter plate to separate the precipitated solid from the saturated solution.

-

Quantify the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) and compare it to a calibration curve.[1][10]

-

Conclusion

While specific quantitative solubility data for this compound and its salts remains to be fully documented in the public domain, this guide provides the necessary framework for its systematic investigation. The interplay between the gem-difluoro substitution, the basicity of the amine, and the pH of the medium are the defining factors of its solubility profile. By forming various salts and applying the detailed kinetic and thermodynamic experimental protocols outlined herein, researchers and drug development professionals can generate the critical data required to advance formulation, understand bioavailability, and make informed decisions in the development of drug candidates based on this promising chemical scaffold.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 4,4-Difluorocyclohexylamine hydrochloride | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. evotec.com [evotec.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

The Discovery and Synthetic Evolution of 4,4-Difluorocyclohexanamine: A Cornerstone for Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluorocyclohexanamine has emerged as a critical building block in medicinal chemistry, primarily due to the unique conformational constraints and electronic properties imparted by the gem-difluoro group. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound and its derivatives. We will delve into detailed experimental protocols for its preparation, present key quantitative data in a structured format, and visualize the synthetic pathways and its role in biological signaling through detailed diagrams. The focus will be on providing actionable information for researchers in the field of drug discovery and development.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a prevalent strategy to enhance a variety of pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The gem-difluorinated cyclohexane motif, in particular, offers a rigidified ring system that can effectively explore chemical space and optimize ligand-receptor interactions. This compound serves as a versatile synthon for introducing this valuable moiety into complex molecules. Its application as a key intermediate in the development of inhibitors for enzymes such as 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) highlights its importance in the pursuit of novel therapeutics for metabolic and inflammatory diseases.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound and its common salt form is essential for its application in synthesis and drug design.

Table 1: Physicochemical Properties

| Property | This compound | This compound Hydrochloride |

| CAS Number | 458566-84-2[3] | 675112-70-6[4] |

| Molecular Formula | C₆H₁₁F₂N[3] | C₆H₁₂ClF₂N[4] |

| Molecular Weight | 135.16 g/mol [3] | 171.62 g/mol [5] |

| Appearance | Liquid | White to off-white crystalline solid[4] |

| Boiling Point | 141.2 °C at 760 mmHg | Not available |

| Flash Point | 41.9 °C[3] | Not available |

| Density | 1.08 g/cm³[3] | Not available |

| pKa (Predicted) | 9.86 ± 0.70[3] | Not applicable |

| Storage Temperature | 4 °C | -20 °C[5] |

Table 2: Spectroscopic Data Summary

| Technique | Data for Precursor (4,4-Difluorocyclohexanone) |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H)[6] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -100.27[6] |

Note: Detailed spectroscopic data for this compound is available from commercial suppliers but is not detailed in the primary literature reviewed.

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes, often involving the preparation of the key intermediate, 4,4-difluorocyclohexanone. Below are detailed protocols for the synthesis of the ketone and its subsequent conversion to the target amine.

Synthesis of 4,4-Difluorocyclohexanone

A common method for the synthesis of 4,4-difluorocyclohexanone involves the hydrolysis of a protected precursor.

Experimental Protocol: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane [6]

-

Reaction Setup: Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in a 20% aqueous HCl solution (16 mL).

-

Heating: Stir the suspension vigorously at 100 °C for 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add NaCl (~3 g) to the aqueous phase to aid in separation.

-

Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic phases and wash with 50 mL of water.

-

Dry the organic layer over Na₂SO₄.

-

Slowly evaporate the solvent under reduced pressure at 20 °C.

-

-

Purification: Due to the instability of the product, multiple repetitions of the work-up procedure may be necessary to achieve high purity. The final product can be obtained as white crystals.

Table 3: Yield and Purity of 4,4-Difluorocyclohexanone

| Parameter | Value | Reference |

| Yield | 71% (as white crystals) | [6] |

| Purity | 95% | [6] |

| Melting Point | 31-32 °C | [6] |

Another reported method achieves a higher yield through a similar acidic hydrolysis.

Experimental Protocol: Alternative Hydrolysis [6]

-

Reaction Setup: Dissolve 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol) in 2N aqueous HCl (2 mL).

-

Heating: Stir the resulting mixture at 100 °C for 12 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with DCM (10 mL).

-

Adjust the pH to 7-8 with saturated NaHCO₃.

-

Separate the organic layer and wash with saturated NaHCO₃.

-

Dry the organic layer over Na₂SO₄ and filter.

-

Concentrate the filtrate to dryness to afford the product as a colorless oil.

-

Table 4: Yield for Alternative Hydrolysis of 4,4-Difluorocyclohexanone

| Parameter | Value | Reference |

| Yield | 93% (as colorless oil) | [6] |

Synthesis of this compound Hydrochloride via Reductive Amination

Experimental Protocol: General Reductive Amination [7][8]

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4,4-difluorocyclohexanone (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane.

-

Amine Source: Add a source of ammonia. A 7N solution of ammonia in methanol is commonly used in large excess (10-20 equivalents).

-

Imine Formation: Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt should precipitate. If necessary, cool the solution in an ice bath to facilitate precipitation.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Alternative Multi-step Synthesis of this compound Hydrochloride

A patented method describes a multi-step synthesis starting from ethyl 4-oxocyclohexanecarboxylate.[9]

Synthetic Scheme:

Experimental Steps Overview: [9]

-

Fluorination: Direct one-step fluorination of ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) to yield ethyl 4,4-difluorocyclohexanecarboxylate.

-

Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid.

-

Rearrangement: A rearrangement reaction using an azide reagent (e.g., Curtius rearrangement) to form the Boc-protected amine.

-

Deprotection: Removal of the Boc protecting group to afford the final this compound hydrochloride.

This method avoids the use of hazardous reagents like anhydrous hydrogen fluoride and explosive sodium azide, making it more suitable for industrial-scale production.[9]

Application in Drug Discovery: Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1)

This compound is a key structural motif in a number of potent and selective inhibitors of 11-β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a significant role in regulating glucose and lipid metabolism.[10] Overactivity of 11-β-HSD1 in adipose and hepatic tissues is associated with obesity, insulin resistance, and type 2 diabetes.[10]

By inhibiting 11-β-HSD1, compounds incorporating the this compound scaffold can reduce intracellular cortisol levels, thereby mitigating the downstream metabolic consequences. This makes them promising therapeutic agents for the treatment of metabolic syndrome and related disorders.[10][11] The gem-difluoro group in this context is crucial for optimizing the potency and pharmacokinetic profile of these inhibitors.

Conclusion

The discovery and development of synthetic routes to this compound have provided medicinal chemists with a powerful tool for the design of novel therapeutics. Its unique structural and electronic properties have been instrumental in the creation of potent enzyme inhibitors, particularly in the field of metabolic diseases. The detailed experimental protocols and synthetic pathways presented in this guide are intended to facilitate further research and application of this important building block in the ongoing quest for new and improved medicines.

References

- 1. US9464044B2 - Compound having ability to inhibit 11Beta-HSD1 enzyme or pharmaceutically acceptable salt thereof, method for producing same, and pharmaceutical composition containing same as active ingredient - Google Patents [patents.google.com]

- 2. WO2011068927A2 - 11-β-HYDROXYSTEROID DEHYDROGENASE TYPE 1 (11B-HSD1) INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]

- 5. moleculardepot.com [moleculardepot.com]

- 6. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation method of 4,4-difluorocyclohexylamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4,4-Difluorocyclohexanamine: A Scaffolding for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the gem-difluoro group, particularly when installed on a carbocyclic ring, presents a unique combination of steric and electronic features. 4,4-Difluorocyclohexanamine emerges as a valuable building block in this context, providing a versatile platform for the design of novel therapeutics. Its rigid, fluorinated cyclohexane core can impart improved metabolic stability, enhanced binding affinity, and favorable lipophilicity profiles to parent molecules. This technical guide explores the potential research areas for this compound, with a primary focus on its established role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndrome.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in drug design. The introduction of the gem-difluoro group at the 4-position of the cyclohexyl ring significantly influences its electronic and conformational landscape.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁F₂N | N/A |

| Molecular Weight | 135.16 g/mol | N/A |

| Boiling Point | 141.2 °C at 760 mmHg | N/A |

| pKa (predicted) | 9.86 ± 0.70 | N/A |

| LogP (predicted) | 1.2 | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, often commencing with a commercially available starting material. A plausible and commonly employed route involves the preparation of the key intermediate, 4,4-difluorocyclohexanone, followed by reductive amination. A patented method provides a pathway to the hydrochloride salt of the target amine.[1]

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride[1]

This protocol is based on a patented synthetic route and may require optimization for laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

-

Reaction: Direct one-step fluorination of ethyl 4-oxocyclohexanecarboxylate.

-

Reagents: Ethyl 4-oxocyclohexanecarboxylate, Diethylaminosulfur trifluoride (DAST).

-

Procedure: In a suitable reaction vessel, ethyl 4-oxocyclohexanecarboxylate is treated with DAST under controlled temperature conditions. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard procedures such as extraction and column chromatography.

Step 2: Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

-

Reaction: Hydrolysis of the ethyl ester.

-

Reagents: Ethyl 4,4-difluorocyclohexanecarboxylate, a suitable base (e.g., sodium hydroxide or lithium hydroxide) in a water/alcohol solvent mixture.

-

Procedure: The ethyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water, followed by the addition of a base. The mixture is heated to reflux and stirred until the reaction is complete. The reaction is then cooled, acidified, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the carboxylic acid.

Step 3: Curtius Rearrangement to a Boc-Protected Amine

-

Reaction: Rearrangement of the carboxylic acid to a tert-butoxycarbonyl (Boc)-protected amine.

-

Reagents: 4,4-Difluorocyclohexanecarboxylic acid, an azide-forming reagent (e.g., diphenylphosphoryl azide), and tert-butanol.

-

Procedure: The carboxylic acid is reacted with the azide-forming reagent in the presence of a base (e.g., triethylamine) in an inert solvent. The resulting acyl azide is then heated in the presence of tert-butanol to induce the Curtius rearrangement, forming the Boc-protected amine. The product is isolated and purified.

Step 4: Deprotection to 4,4-Difluorocyclohexylamine Hydrochloride

-

Reaction: Removal of the Boc protecting group.

-

Reagents: The Boc-protected amine, a strong acid (e.g., hydrochloric acid) in a suitable solvent (e.g., dioxane or methanol).

-

Procedure: The Boc-protected amine is dissolved in a solution of hydrochloric acid in an organic solvent. The reaction is stirred at room temperature until the deprotection is complete. The product, 4,4-difluorocyclohexylamine hydrochloride, is then isolated, typically by precipitation and filtration, and can be further purified by recrystallization.

References

A Technical Guide to the Physicochemical Properties of 4,4-Difluorocyclohexanamine: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its performance and developability. 4,4-Difluorocyclohexanamine, a fluorinated cyclic amine, serves as a valuable building block in the synthesis of novel therapeutic agents. The introduction of fluorine atoms can modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth comparison of the core physicochemical properties of this compound hydrochloride and its corresponding free base form. Understanding these differences is paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of the final drug product.

Comparative Physicochemical Properties

The conversion of a free base to a salt form, such as a hydrochloride, is a common strategy in pharmaceutical development to enhance properties like solubility and stability.[1] The hydrochloride salt of an amine is generally more water-soluble and possesses greater thermal stability compared to the free base.[2][3] Below is a summary of the available quantitative data for the two forms of this compound.

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 675112-70-6[4] | 458566-84-2[5] |

| Molecular Formula | C₆H₁₂ClF₂N[4] | C₆H₁₁F₂N[5] |

| Molecular Weight | 171.62 g/mol [4] | 135.16 g/mol [5] |

| Appearance | White to off-white crystalline solid/powder[6] | Not specified |

| Melting Point | 295 °C[7] | Not specified |

| Boiling Point | Not specified | 141.2 °C at 760 mmHg[5] |

| Aqueous Solubility | Generally higher than the free base[6] | Generally lower than the hydrochloride salt |

| pKa | Not specified | 9.86 ± 0.70 (Predicted)[5] |

| LogP | Not specified | 1.2 (XLogP3)[5] |

| Stability | Generally more stable, with better handling properties[6] | Less stable than the hydrochloride salt |

| Hygroscopicity | Expected to be more hygroscopic | Generally less hygroscopic than the salt form |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physicochemical properties of drug candidates. The following sections outline protocols for key experiments.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the test compound (either the hydrochloride salt or the free base) is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Equilibration: The container is agitated in a temperature-controlled water bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[8]

-

Phase Separation: The suspension is filtered through a chemically inert filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Replicates: The experiment is performed in triplicate to ensure the precision and reliability of the results.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound hydrochloride is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is limited.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using an automated titrator or a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized to the free base. Specialized software is often used to analyze the titration curve and calculate the pKa.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property used to identify a substance and assess its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.

-

Observation and Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow.

Conclusion

The choice between the hydrochloride salt and the free base of this compound has significant implications for its application in drug development. The hydrochloride salt is anticipated to offer superior aqueous solubility and stability, which are often desirable characteristics for oral and parenteral drug formulations.[1] Conversely, the free base, being more lipophilic, might be preferred for applications requiring enhanced membrane permeability or for specific non-aqueous formulations. The provided data and experimental protocols serve as a foundational guide for researchers to make informed decisions and to conduct further characterization of these important chemical entities. A thorough understanding and experimental verification of these properties are essential for the successful advancement of new drug candidates incorporating the this compound scaffold.

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. scbt.com [scbt.com]

- 5. This compound|lookchem [lookchem.com]

- 6. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]

- 7. 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE | 675112-70-6 [chemicalbook.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

The Rising Profile of Gem-Difluorinated Cyclohexylamines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorination strategies, the introduction of a gem-difluoro (CF₂) group into a cyclohexylamine scaffold has emerged as a particularly promising approach. This modification can profoundly influence a compound's basicity, lipophilicity, metabolic stability, and conformational preferences, thereby enhancing its drug-like properties and biological activity. This technical guide provides an in-depth exploration of the biological activities of gem-difluorinated cyclohexylamines, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Modulation of Physicochemical Properties

The introduction of a CF₂ group into the cyclohexyl ring significantly alters the amine's fundamental properties. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the amine, reducing its basicity.[1] This can be advantageous for improving oral bioavailability and reducing off-target effects associated with highly basic compounds. The impact on lipophilicity (LogP) is more complex and is influenced by the position of the CF₂ group relative to the amine and other functional groups.[2] Furthermore, the CF₂ group can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.[1]

Biological Activities of Gem-Difluorinated Cyclohexylamines

Inhibition of Nitric Oxide Synthase (NOS)

A significant area of investigation for gem-difluorinated cyclic amines has been the inhibition of nitric oxide synthase (NOS) isoforms. Specifically, derivatives based on a pyrrolidine scaffold, a close structural relative of cyclohexylamines, have demonstrated potent and selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). The gem-difluoro group plays a crucial role in modulating the basicity of a key nitrogen atom, which in turn affects the compound's pharmacokinetic profile and binding to the enzyme's active site.[1]

Table 1: In Vitro Inhibition of NOS Isoforms by Gem-Difluorinated Pyrrolidine Derivatives [1]

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

| (S,S)-3a | 390 | 1,400,000 | 230,000 | 3590 | 590 |

| (R,R)-3b | 36 | 137,000 | 51,000 | 3806 | 1417 |

| 3c | 160 | 31,000 | 110,000 | 194 | 688 |

| 3d | 73 | 110,000 | 110,000 | 1507 | 1507 |

| 3e | 120 | 140,000 | 160,000 | 1167 | 1333 |

| 3f | 130 | >200,000 | >200,000 | >1538 | >1538 |

Note: While these compounds are pyrrolidine-based, they provide the most relevant quantitative data for the biological activity of gem-difluorinated cyclic amines as NOS inhibitors.

Structure-Activity Relationships (SAR) for nNOS Inhibition:

-

Stereochemistry is crucial: The (R,R) enantiomer 3b is significantly more potent than the (S,S) enantiomer 3a .[1]

-

Aromatic substitution matters: Moving the fluorine substituent on the phenyl ring from the meta-position (3b ) to the para-position (3c ) results in a 4.5-fold decrease in nNOS potency.[1]

-

The gem-difluoro group enhances oral bioavailability: Compound 3b exhibited an oral bioavailability of 22.2% in rats, whereas the non-fluorinated parent compound had essentially zero oral bioavailability.[1]

Anti-Inflammatory Activity: COX Inhibition

While direct data on gem-difluorinated cyclohexylamines as COX inhibitors is limited, studies on structurally related gem-difluorobisarylic derivatives have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory mediators.[3]

Table 2: Anti-Inflammatory Activity of Gem-Difluorobisarylic Derivatives [3]

| Compound | COX-2 IC50 (µM) | IL-6 Secretion IC50 (µM) | NO Secretion IC50 (µM) |

| A2 | Moderate Effect | - | - |

| A3 | Moderate Effect | - | - |

| A4 | 28.1 ± 22.8 | Significant | Significant |

| A5 | 13.3 | Significant | Significant |

Note: These compounds are not cyclohexylamines but represent the current state of knowledge regarding the anti-inflammatory potential of gem-difluorinated compounds acting on the COX pathway.

The anti-inflammatory effects of these compounds are linked to the downregulation of pro-inflammatory signaling pathways.

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthase (NOS) Inhibition Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory activity of gem-difluorinated cyclohexylamines against NOS isoforms.

References

Methodological & Application

Application Note: A Robust Protocol for the Reductive Amination of 4,4-Difluorocyclohexanone

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to improved metabolic stability, binding affinity, and bioavailability. The 4,4-difluorocyclohexylamine moiety is a valuable building block in medicinal chemistry, providing a conformationally restricted, lipophilic scaffold with a unique electronic profile. Reductive amination is a powerful and widely used transformation for the synthesis of primary, secondary, and tertiary amines.[1][2] This method involves the reaction of a carbonyl compound, in this case, 4,4-difluorocyclohexanone, with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This application note provides a detailed, reliable protocol for the reductive amination of 4,4-difluorocyclohexanone using sodium triacetoxyborohydride, a mild and selective reducing agent.[3][4]

Method Overview

The protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for the reductive amination of ketones because it is less reactive towards the starting carbonyl group than other hydrides like sodium borohydride, thus minimizing side reactions.[3][5] The reaction rate for the reduction of the intermediate iminium ion is significantly faster than for the ketone.[3] The use of a catalytic amount of acetic acid promotes the formation of the iminium ion.[4][6] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[4][7] The procedure is generally high-yielding and tolerates a wide variety of functional groups.[4]

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Source |

| 4,4-Difluorocyclohexanone | ≥97% | Commercially Available |

| Amine (e.g., Benzylamine) | Reagent Grade | Commercially Available |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available |

| Glacial Acetic Acid (AcOH) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house |

| Brine (Saturated NaCl Solution) | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate for Chromatography | ACS Grade | Commercially Available |

| Hexanes for Chromatography | ACS Grade | Commercially Available |

| Round-bottom flask, magnetic stirrer, inert gas line, syringes, separatory funnel, rotary evaporator, chromatography column | N/A | Standard Laboratory Equipment |

Procedure

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4,4-difluorocyclohexanone (1.0 eq).

-

Solvent and Reagent Addition : Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1 eq) to the solution via syringe.

-

Iminium Ion Formation : Add glacial acetic acid (1.1-1.5 eq) to the mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[8]

-

Addition of Reducing Agent : Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic; maintain the temperature at or below room temperature.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-12 hours).

-

Workup : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted-4,4-difluorocyclohexan-1-amine.

Data Presentation

The following table summarizes expected quantitative data for the reductive amination of 4,4-difluorocyclohexanone with various amines, based on typical laboratory results for similar cyclohexanone derivatives.[8][9]

| Entry | Amine | Product | Expected Yield (%) |

| 1 | Benzylamine | N-Benzyl-4,4-difluorocyclohexan-1-amine | 85-95% |

| 2 | Aniline | N-Phenyl-4,4-difluorocyclohexan-1-amine | 70-85% |

| 3 | Cyclopropylamine | N-Cyclopropyl-4,4-difluorocyclohexan-1-amine | 80-90% |

| 4 | Morpholine | 4-(4,4-Difluorocyclohexyl)morpholine | 88-98% |

| 5 | Ammonia (as NH₄OAc) | 4,4-Difluorocyclohexan-1-amine | 60-75% |

Diagrams

Caption: Reaction pathway of reductive amination.

Caption: Experimental workflow for reductive amination.

References

- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-chemistry.org [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 4,4-Difluorocyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 4,4-difluorocyclohexanamine, a valuable building block in medicinal chemistry and drug discovery. The presence of the gem-difluoro group can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this scaffold attractive for the development of novel therapeutics.[1] The synthesis is presented as a two-step process: the preparation of the key intermediate, 4,4-difluorocyclohexanone, followed by its reductive amination to yield the target amine.

Step 1: Synthesis of 4,4-Difluorocyclohexanone

The initial step involves the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane to yield 4,4-difluorocyclohexanone.[2]

Experimental Protocol

A suspension of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in a 20% aqueous solution of hydrochloric acid (16 mL) is stirred vigorously at 100 °C for 3 hours.[2] Upon completion of the reaction, the mixture is cooled to room temperature. Sodium chloride (~3 g) is added to the aqueous phase to facilitate separation. The aqueous phase is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is carefully removed under reduced pressure at 20 °C.[2] Due to the potential instability of the product, this process may need to be repeated to achieve higher purity.[2]

Quantitative Data

| Reagent/Product | Molecular Formula | Amount (g) | Moles (mmol) | Yield (%) | Purity (%) |

| 8,8-difluoro-1,4-dioxaspiro[4.5]decane | C₈H₁₂F₂O₂ | 20.0 | 112.2 | - | - |

| 4,4-Difluorocyclohexanone | C₆H₈F₂O | 11.0 | 71 | 71 | 95 |

Step 2: Reductive Amination of 4,4-Difluorocyclohexanone

The second step is the conversion of 4,4-difluorocyclohexanone to this compound via reductive amination. This procedure is adapted from a general protocol for the reductive amination of cyclic ketones.[3]

Experimental Protocol

In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), 4,4-difluorocyclohexanone (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE). To this solution, the desired amine source, such as ammonia in methanol or an ammonium salt like ammonium acetate (1.5 eq), is added. An acid catalyst, for instance, glacial acetic acid (1.2 eq), is then introduced to the mixture. The solution is stirred at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

Following imine formation, a reducing agent is carefully added in portions. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a mild and selective choice for this transformation.[3] The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed, which typically takes 2-6 hours.

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. The final product, this compound, can be purified by flash column chromatography on silica gel.

Quantitative Data

| Reagent/Product | Molecular Formula | Equivalents |

| 4,4-Difluorocyclohexanone | C₆H₈F₂O | 1.0 |

| Ammonium Acetate | C₂H₇NO₂ | 1.5 |

| Acetic Acid | C₂H₄O₂ | 1.2 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 1.5 |

| This compound | C₆H₁₁F₂N | - |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol for the Purification of 4,4-Difluorocyclohexanamine by Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4-Difluorocyclohexanamine is a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the purification of fluorinated intermediates like this compound is a critical step in the synthesis of novel pharmaceutical candidates to ensure high purity and facilitate subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography.

Due to the basic nature of the amine group, which can lead to peak tailing and poor separation on standard silica gel, two alternative methods are presented: a normal-phase method using an amine-functionalized stationary phase and a reversed-phase method.

Data Presentation

The following table summarizes the expected quantitative data from the two proposed chromatographic purification methods for a crude sample of this compound.

| Parameter | Method A: Normal-Phase Chromatography | Method B: Reversed-Phase Chromatography |

| Stationary Phase | Amine-functionalized Silica Gel (40-63 µm) | C18-functionalized Silica Gel (40-63 µm) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 40 mL/min | 40 mL/min |

| Detection | Thin-Layer Chromatography (TLC) with Ninhydrin Staining | UV at 210 nm |

| Crude Sample Purity | ~85% | ~85% |

| Final Purity | >98% | >99% |

| Typical Yield | 85-95% | 80-90% |

| Retention Time (Rt) | Not applicable (fraction collection) | Approximately 8.5 minutes |

Experimental Protocols

Method A: Normal-Phase Purification on Amine-Functionalized Silica

This method is designed to mitigate the issues associated with the acidity of standard silica gel when purifying basic compounds like amines.[1]

1. Materials and Reagents:

-

Crude this compound

-

Amine-functionalized silica gel (e.g., Biotage® KP-NH)[1]

-

Hexanes (HPLC grade)

-

Ethyl Acetate (EtOAc, HPLC grade)

-

Triethylamine (TEA)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Ninhydrin staining solution

2. Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

-

Add a small amount of silica gel to the solution and concentrate it to dryness using a rotary evaporator to create a dry-loaded sample. This technique often leads to better peak shapes.

3. Column Packing and Equilibration:

-

Select an appropriately sized flash chromatography column based on the amount of crude material.

-

Dry pack the column with the amine-functionalized silica gel.

-

Equilibrate the packed column with the initial mobile phase (e.g., 100% Hexanes or Hexanes with a very low percentage of EtOAc and 0.1% TEA) for at least 3-5 column volumes.